molecular formula C17H12F3N7O B14927049 N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14927049
M. Wt: 387.3 g/mol
InChI Key: ONBDLKAVVYWKRD-UHFFFAOYSA-N
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Description

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a pyrazole ring, a fluorophenyl group, and a triazolopyrimidine scaffold

Preparation Methods

The synthesis of N7-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the difluoroethyl group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Formation of the triazolopyrimidine scaffold: This step involves the cyclization of an appropriate precursor to form the triazolopyrimidine scaffold.

    Coupling with the fluorophenyl group: The final step involves the coupling of the triazolopyrimidine scaffold with the fluorophenyl group using a suitable coupling reagent.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N7-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N~7~-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-5-YL]-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share the pyrazole and pyrimidine rings and may have similar biological activities.

    Triazolopyrimidines: These compounds share the triazole and pyrimidine rings and may have similar chemical properties and applications.

    Fluorophenyl derivatives: These compounds contain the fluorophenyl group and may have similar chemical reactivity and biological activities.

Properties

Molecular Formula

C17H12F3N7O

Molecular Weight

387.3 g/mol

IUPAC Name

N-[2-(2,2-difluoroethyl)pyrazol-3-yl]-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H12F3N7O/c18-11-3-1-10(2-4-11)12-7-13(27-17(24-12)21-9-23-27)16(28)25-15-5-6-22-26(15)8-14(19)20/h1-7,9,14H,8H2,(H,25,28)

InChI Key

ONBDLKAVVYWKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(=O)NC4=CC=NN4CC(F)F)F

Origin of Product

United States

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